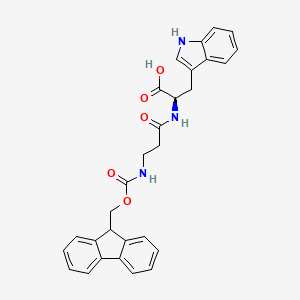
Fmoc-beta-Ala-D-Trp-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-beta-Ala-D-Trp-OH: is a compound used primarily in the field of peptide synthesis. It is composed of fluorenylmethyloxycarbonyl (Fmoc) protecting group, beta-alanine (beta-Ala), and D-tryptophan (D-Trp). This compound is significant in the synthesis of peptides due to its stability and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-Ala-D-Trp-OH involves the protection of the amino group of beta-alanine with the Fmoc group. This is typically achieved by reacting beta-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The D-tryptophan is then coupled to the Fmoc-beta-alanine using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the synthesized compound .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-beta-Ala-D-Trp-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of beta-alanine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DCC and HOBt in DCM or DMF are used for coupling reactions.
Major Products Formed:
Deprotection: Removal of the Fmoc group results in beta-Ala-D-Trp-OH.
Coupling: Formation of longer peptide chains with beta-Ala-D-Trp as part of the sequence.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-beta-Ala-D-Trp-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: Peptides containing this compound are explored for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and in cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools .
Mecanismo De Acción
The mechanism of action of Fmoc-beta-Ala-D-Trp-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of beta-alanine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds .
Comparación Con Compuestos Similares
Fmoc-beta-Ala-OH: Similar to Fmoc-beta-Ala-D-Trp-OH but lacks the D-tryptophan moiety.
Fmoc-Ala-OH: Contains alanine instead of beta-alanine.
Fmoc-beta-Ala-Ala-OH: Contains an additional alanine residue.
Uniqueness: this compound is unique due to the presence of D-tryptophan, which can impart specific structural and functional properties to the synthesized peptides. The use of D-amino acids can enhance the stability and bioavailability of peptides, making them more resistant to enzymatic degradation .
Propiedades
Fórmula molecular |
C29H27N3O5 |
|---|---|
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
(2R)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C29H27N3O5/c33-27(32-26(28(34)35)15-18-16-31-25-12-6-5-7-19(18)25)13-14-30-29(36)37-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,30,36)(H,32,33)(H,34,35)/t26-/m1/s1 |
Clave InChI |
UHMFCICDMSVAOA-AREMUKBSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


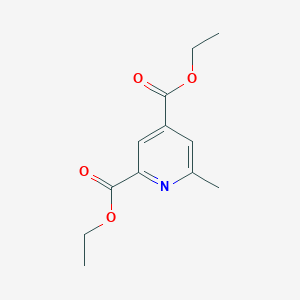
![5-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B12275907.png)
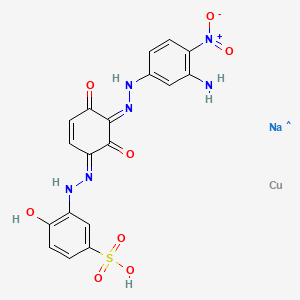
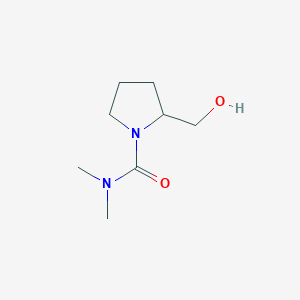
![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine;2,2,2-trifluoroacetic acid](/img/structure/B12275924.png)
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B12275952.png)
![2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)
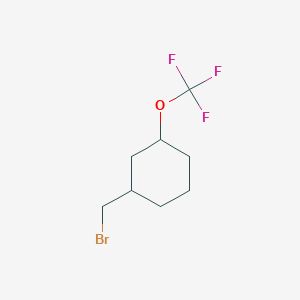

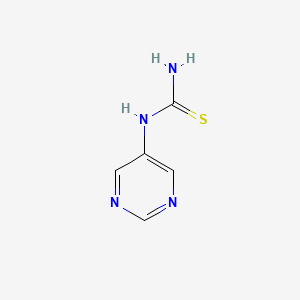
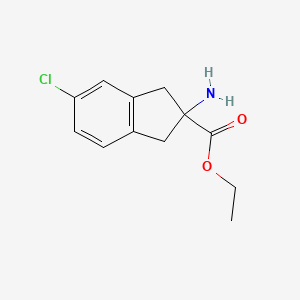

![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12275994.png)
![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
